molecular formula C15H21N3O3 B2599767 N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421483-36-4

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2599767
CAS No.: 1421483-36-4
M. Wt: 291.351
InChI Key: QSXKCHZZUBOLNG-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is involved in various synthetic and chemical studies due to its unique structure and potential reactivity. Research shows its role in the efficient asymmetric synthesis of grenadamide, highlighting the compound's utility in producing cyclopropane-containing natural products through chiral auxiliary methods (Green et al., 2005). Moreover, its structural features facilitate transformations, such as the use of the phenylthiocyclopropylsilyl group as a latent hydroxy group, indicating its versatility in synthetic chemistry (Angelaud & Landais, 2000).

Molecular Docking and Bioassay Studies

The compound has been the subject of molecular docking and bioassay studies, particularly in exploring its potential as a cyclooxygenase-2 inhibitor. Synthesis and structural analysis via X-ray crystallography have been conducted, along with molecular docking studies to understand its interaction within the active site of cyclooxygenase-2 enzymes, comparing its effectiveness with known drugs (Al-Hourani et al., 2016). Such research underscores its potential in medicinal chemistry, despite its lack of inhibition potency for cyclooxygenase-1 and -2 enzymes in vitro.

Catalytic Systems and Hydroxylation Reactions

Research also delves into the catalytic systems involving this compound for hydroxylation reactions of (hetero)aryl halides under mild conditions. The combination with Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide has proven effective in delivering phenols and hydroxylated heteroarenes in good to excellent yields, showcasing its utility in synthetic organic chemistry (Xia et al., 2016).

Inhibition of Monoamine Oxidase

Further studies have explored its structural analogs in the inhibition of monoamine oxidase (MAO), particularly focusing on N-phenacyl-cyclopropylamine derivatives. These studies have highlighted slight preferences in MAO inhibition types, contributing valuable insights into the design of selective MAO inhibitors (Fuller et al., 1978). Such research demonstrates the broader implications of this compound derivatives in developing therapeutic agents.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-18(2)12-7-3-10(4-8-12)13(19)9-16-14(20)15(21)17-11-5-6-11/h3-4,7-8,11,13,19H,5-6,9H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKCHZZUBOLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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